Oxanilide
Overview
Description
Synthesis Analysis
The synthesis of Oxanilide involves the reaction of aniline and oxalyl chloride in the presence of triethylamine in toluene at 70°C for 3 hours . The yield of this reaction is approximately 88.5% .Molecular Structure Analysis
This compound has a complex molecular structure with 14 Carbon atoms, 12 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact arrangement of these atoms contributes to the unique properties of this compound.Physical And Chemical Properties Analysis
This compound is a white to off-white flaky powder . It has a melting point of 253-256 °C and a boiling point of 382.97°C (rough estimate) . The density of this compound is approximately 1.1613 (rough estimate), and it has a refractive index of approximately 1.6500 (estimate) .Scientific Research Applications
Polymer Light Stabilizers : Aromatic oxanilides are used as polymer light stabilizers. They show low photo-reactivity in both oxygen-free and air-saturated solutions. Their role primarily involves protecting photo-degradable polymers largely by their inner filter effect. They do not act significantly as quenchers of excited species or as radical scavengers in solution (Allan et al., 1986).
Vibrational Spectra and Structure Analysis : The vibrational spectra and structure of crystalline oxanilide have been studied using laser Raman and infrared spectroscopy. This research supports a trans configuration for the this compound molecule and identifies fundamental frequencies in the spectra, related to approximate amide and phenyl modes (Tripathi & Katon, 1979).
Environmental Contamination Analysis : this compound, in the form of oxytetracycline (OXY), has been studied for its environmental fate in arable lands where crops are cultivated. This research is crucial in understanding how OXY persists in soil exposed to contaminated pig manure fertilization (Brambilla et al., 2007).
Conducting Polymers : this compound derivatives have been researched in the context of conducting polymers like polyaniline (PANI), where the oxidative polymerization of aniline, a process analogous to the behavior of this compound derivatives, is investigated. This has applications in energy sources, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998).
DNA-Protein Cross-Links : Studies have explored the formation of DNA-protein cross-links induced by oxanine, a derivative of this compound. This research is significant in understanding cellular damage derived from specific chemical reactions (Chen et al., 2007).
Antiviral Properties : Oxathiin carbthis compound, a compound related to this compound, has been found to be highly active in preventing HIV reproduction and in protecting virus-infected cells. This represents a new class of anti-HIV agents (Bader et al., 1991).
Antiallergic Agents : Oxanilic acids have been identified as antiallergic agents in scientific research. These compounds, particularly oxanilic acid esters, have been found effective in tests like the rat passive cutaneous anaphylaxis (PCA) test (Sellstedt et al., 1975).
DNA Glycosylase Activity : Research on oxanine DNA glycosylase activity in mammalian systems has shown the mutagenicity of oxanine and its activities, which is crucial in understanding its role in DNA repair mechanisms (Hitchcock et al., 2004).
Mechanism of Action
Target of Action
It is known that oxanilide is used in the synthesis of metal complexes as a bidentate ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound could potentially interact with metal ions in these complexes.
Mode of Action
As a bidentate ligand, it can bind to metal ions in the formation of metal complexes . This interaction could potentially lead to changes in the properties of the metal complex, such as its stability, reactivity, or catalytic activity.
properties
IUPAC Name |
N,N'-diphenyloxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUXYZHDFCGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060723 | |
Record name | N,N'-Diphenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
620-81-5 | |
Record name | Oxanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanediamide, N1,N2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanediamide, N1,N2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diphenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenyloxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN528D9TLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.